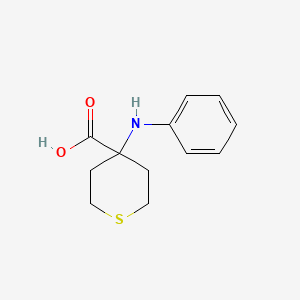
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is a chemical compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenylamino group attached to the tetrahydrothiopyran ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the intramolecular cyclization of 3,3’-thiodipropanoates in the presence of a base such as sodium methoxide (NaOMe) or sodium hydride (NaH).
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with a suitable precursor of the tetrahydrothiopyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the phenylamino group or the carboxylic acid group.
Substitution: Substituted thiopyran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the phenylamino group, resulting in different chemical and biological properties.
4-Aminotetrahydropyran: Contains an amino group instead of a phenylamino group, leading to different reactivity and applications.
Tetrahydro-2H-thiopyran-4-carboxamide: A derivative with a carboxamide group, showing distinct biological activities.
Uniqueness
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both the phenylamino group and the tetrahydrothiopyran ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C12H15NO2S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
4-anilinothiane-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c14-11(15)12(6-8-16-9-7-12)13-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
InChI-Schlüssel |
SQWLXHINANGOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1(C(=O)O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)
![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

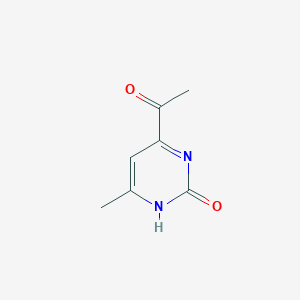
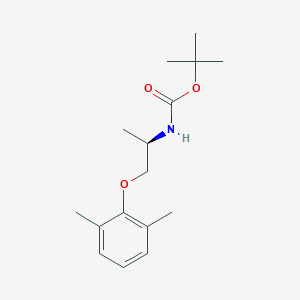
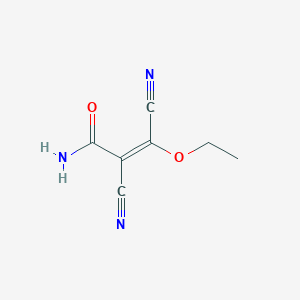

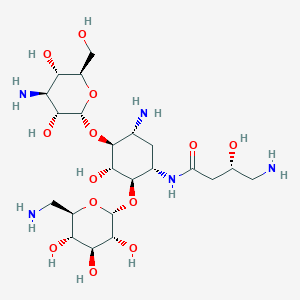

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
